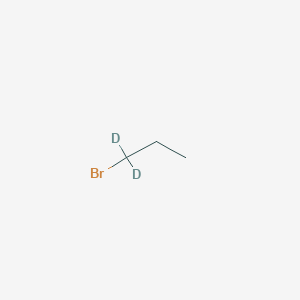

1-Bromopropane-1,1-D2

Description

The Role of Isotopic Labeling in Mechanistic Chemistry and Organic Synthesis

Isotopic labeling is a fundamental technique used to trace the journey of atoms and molecules through chemical transformations. spectroinlets.comnumberanalytics.com By selectively replacing specific hydrogen atoms with deuterium (B1214612), chemists can follow the labeled positions throughout a reaction, providing invaluable insights into bond-breaking and bond-forming processes. ias.ac.in This ability to track atomic pathways is crucial for elucidating complex reaction mechanisms, identifying transient intermediates, and understanding the stereochemistry of reactions. ias.ac.innumberanalytics.com

In organic synthesis, deuterium-labeled compounds serve as indispensable tools for mechanistic studies, helping to refine and optimize synthetic routes. symeres.com The kinetic isotope effect, a change in reaction rate upon isotopic substitution, provides quantitative data on the rate-determining steps of a reaction, allowing for a deeper understanding of the underlying energetics and transition state structures. symeres.combeilstein-journals.org

Significance of Geminal Dideuterated Analogs in Elucidating Molecular Transformations

Among the various types of deuterated compounds, those with two deuterium atoms attached to the same carbon atom, known as geminal dideuterated analogs, hold particular importance. vedantu.comwikipedia.org The term "geminal" originates from the Latin word for twins, signifying the presence of two identical substituents on a single atom. vedantu.comwikipedia.org The unique spectroscopic signatures and reactivity patterns of these gem-dideuterated compounds make them exceptional probes for studying a wide range of molecular transformations. vedantu.comnih.gov Their application extends to investigating enzymatic reactions, understanding polymerization mechanisms, and exploring the intricacies of organometallic catalysis.

Scope and Research Focus on 1-Bromopropane-1,1-D2 as a Model Compound

This article focuses specifically on the chemical compound This compound . This isotopically labeled analog of 1-bromopropane (B46711) serves as a valuable model compound for investigating reaction mechanisms, particularly substitution and elimination reactions. By examining the synthesis, properties, and reactivity of this compound, researchers can gain a more profound understanding of the fundamental principles governing the behavior of alkyl halides and the influence of isotopic substitution on their chemical transformations. The insights gained from studying this specific compound have broader implications for the design and execution of more complex organic syntheses and the interpretation of intricate reaction pathways.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, 1-bromopropane, with slight variations arising from the increased mass of the deuterium isotopes.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₃H₅D₂Br |

| Molecular Weight | 124.99 g/mol nih.gov |

| CAS Number | 40422-05-7 lookchem.com |

| Boiling Point | ~71 °C (similar to 1-bromopropane) sigmaaldrich.com |

| Density | ~1.35 g/mL at 25°C (similar to 1-bromopropane) |

| Appearance | Colorless liquid nih.gov |

| Solubility | Slightly soluble in water nih.gov |

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of a suitable precursor followed by bromination. One common route starts with the reduction of propionaldehyde (B47417) with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to produce 1,1-dideuteriopropan-1-ol. This deuterated alcohol is then treated with a brominating agent, like phosphorus tribromide (PBr₃) or a mixture of hydrogen bromide and sulfuric acid, to yield the desired this compound. lookchem.com

Table 2: Synthetic Route for this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Propionaldehyde | LiAlD₄, Diethyl ether | 1,1-Dideuteriopropan-1-ol |

Characterization of the synthesized compound is crucial to confirm its identity and isotopic purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show the absence of a signal corresponding to the protons at the C1 position, confirming the geminal dideuteration. The signals for the protons at C2 and C3 will be present, and their splitting patterns will provide further structural information. docbrown.info

²H NMR Spectroscopy: Deuterium NMR will exhibit a signal corresponding to the deuterium atoms at the C1 position.

Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z corresponding to the mass of this compound, which is two mass units higher than that of unlabeled 1-bromopropane. docbrown.info The isotopic distribution of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak. docbrown.info

Applications in Mechanistic Studies

The primary application of this compound lies in its use as a mechanistic probe in the study of substitution and elimination reactions.

Elucidating Reaction Pathways

By using this compound as a substrate, chemists can determine whether the C-H (or C-D) bond at the alpha-carbon is broken during the rate-determining step of a reaction. For instance, in an E2 elimination reaction, the removal of a proton (or deuteron) from the beta-carbon and the departure of the bromide ion occur simultaneously. If this compound were used in a reaction where the C1-D bond is cleaved in the rate-determining step, a significant kinetic isotope effect would be observed, meaning the reaction would proceed slower compared to its non-deuterated analog. This information is critical for distinguishing between different possible reaction mechanisms, such as E1, E2, SN1, and SN2 pathways.

Investigating Stereochemistry

The stereochemical outcome of a reaction can also be investigated using deuterated compounds. While this compound itself is not chiral, its use in reactions that generate a chiral center can provide insights into the stereoselectivity of the process.

This compound, a seemingly simple molecule, serves as a powerful tool in the arsenal (B13267) of chemists seeking to understand the fundamental principles of chemical reactivity. Its synthesis and application in mechanistic studies highlight the profound impact of isotopic labeling on our ability to unravel the intricate dance of atoms and electrons that constitutes a chemical reaction. The knowledge gained from studying such model compounds is instrumental in advancing the field of organic chemistry, leading to the development of new synthetic methodologies and a deeper appreciation for the elegance and complexity of the molecular world.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1-dideuteriopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromopropane 1,1 D2

Strategies for Regioselective Deuterium (B1214612) Incorporation

Achieving regioselectivity is paramount in the synthesis of specifically labeled compounds. For 1-Bromopropane-1,1-D2, this involves ensuring that deuterium is incorporated exclusively at the C-1 position, creating a geminal dideuterated center.

Hydrogen-Deuterium Exchange Reactions at the 1-Position

Hydrogen-deuterium (H/D) exchange is a fundamental process for introducing deuterium into a molecule. wikipedia.org For non-exchangeable hydrogen atoms, such as those bonded to carbon, this process often requires catalysis. wikipedia.org The hydrogens on a carbon alpha to a carbonyl group are sufficiently acidic to be exchanged with deuterium in the presence of a deuterium source like deuterium oxide (D₂O). libretexts.org This process can be accelerated with the addition of an acid or base catalyst. libretexts.org

The mechanism in basic conditions involves the deprotonation of the α-carbon by a base to form an enolate intermediate. This enolate is then protonated (or in this case, deuterated) by the D₂O solvent. Repetition of this process allows for the exchange of all α-hydrogens. For a precursor like propanal, this strategy can be employed to replace the two hydrogens at the C-1 position with deuterium atoms. The use of an excess of D₂O is necessary to drive the equilibrium towards the deuterated product. libretexts.org

Precursor-Based Syntheses of this compound

A robust and common strategy for synthesizing this compound involves a multi-step sequence starting from a suitable precursor. Propanal is an ideal starting material as its α-hydrogens at the C-1 position can be readily exchanged for deuterium.

The general synthetic pathway is as follows:

Deuteration of the Precursor: Propanal undergoes base-catalyzed H/D exchange with deuterium oxide (D₂O) to yield propanal-1,1-d2.

Reduction to Alcohol: The resulting deuterated aldehyde is then reduced to the corresponding alcohol, 1-propanol-1,1-d2. A standard reducing agent such as sodium borohydride (B1222165) (NaBH₄) is typically used.

Bromination: The final step is the conversion of the deuterated alcohol to the target alkyl halide. This is commonly achieved by reacting the alcohol with reagents like hydrogen bromide or phosphorus tribromide. guidechem.com

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Propanal | D₂O, Base (e.g., NaOD) | Propanal-1,1-d2 |

This precursor-based method allows for controlled and high-level incorporation of deuterium at the desired position before the introduction of the bromo functional group.

Modern Approaches for Constructing Geminal Dideuterated Alkyl Halides

Recent advancements in synthetic chemistry have provided more direct and efficient methods for deuteration, including the construction of geminal dideuterated systems.

Stereocontrol and Diastereoselective Deuteration in Related Systems

While the target molecule, this compound, is achiral, the principles of stereocontrol are highly relevant in the broader context of deuterated compound synthesis. When the introduction of deuterium into a molecule creates a new stereocenter, controlling the stereochemical outcome is critical. Mass spectrometry can be a powerful tool to distinguish between diastereomers of deuterated compounds. nih.gov For example, vicinally deuterated sec-alkyl phenyl ethers show significant differences in their mass spectra between threo and erythro stereoisomers, allowing for stereochemical analysis. nih.gov Synthetic methods that achieve stereocontrol often rely on chiral catalysts or auxiliaries to direct the approach of the deuterium source to one face of the molecule.

Transition Metal-Catalyzed Deuteration for C-H Activation

Transition metal-catalyzed C-H activation has become a powerful tool for incorporating deuterium via hydrogen isotope exchange (HIE). acs.orgchemrxiv.org This approach can directly replace a C-H bond with a C-D bond, often with high regioselectivity and efficiency. researchgate.net Various transition metals, including iridium, rhodium, ruthenium, palladium, and silver, have been shown to catalyze HIE reactions. researchgate.netnih.gov

A particularly relevant modern approach is the regioselective deuteration of alcohols using earth-abundant metal catalysts. For instance, iron pincer complexes have been shown to catalyze the exclusive deuteration of primary alcohols at the α-position, using D₂O as both the deuterium source and the solvent. rsc.org This method could potentially be applied to 1-propanol (B7761284) to directly synthesize 1-propanol-1,1-d2, which can then be brominated. This catalytic C-H activation strategy offers a more atom-economical and potentially scalable alternative to traditional multi-step precursor methods. rsc.org

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration efficiency and isotopic purity is a critical goal in the synthesis of labeled compounds. Isotopic purity is a key parameter and its accurate determination is essential. nih.gov

Several factors must be optimized to maximize the level of deuterium incorporation and minimize the presence of undesired isotopologues:

Deuterium Source: The choice and excess of the deuterium source are critical. D₂O is an economical and common source. nih.gov

Catalyst System: In catalyzed reactions, the nature of the catalyst and ligands can significantly influence the rate and selectivity of deuteration. nih.govrsc.org

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure complete exchange while preventing side reactions or degradation of the product.

Purification: After the synthesis, purification techniques such as distillation or chromatography are necessary to isolate the desired deuterated compound from starting materials and byproducts.

The isotopic purity of the final product is typically determined using analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov These methods allow for the quantification of different H/D isotopologues in the sample, providing a precise measure of the deuteration level. nih.gov

| Parameter | Influence on Deuteration | Analytical Method for Purity |

|---|---|---|

| Deuterium Source | Molar excess of D-source drives equilibrium towards deuteration. | Mass Spectrometry (MS) |

| Catalyst | Determines regioselectivity and reaction efficiency. | Nuclear Magnetic Resonance (NMR) |

| Temperature | Affects reaction rate; higher temps can increase exchange but may cause side reactions. | MS, NMR |

| Reaction Time | Must be sufficient for complete exchange. | MS, NMR |

By carefully optimizing these parameters, it is feasible to obtain this compound with high isotopic enrichment, suitable for its intended applications. mdpi.com

Continuous Flow Synthesis Techniques for Deuterated Compounds

Continuous flow chemistry offers significant advantages for the synthesis of deuterated compounds, including enhanced safety, improved reaction control, and potential for scalability. While a direct continuous flow synthesis for this compound is not extensively documented, a plausible multi-step approach can be designed utilizing established deuteration and bromination reactions adapted for a flow environment.

A potential synthetic route involves the deuteration of propanal followed by reduction and bromination. In a continuous flow setup, this could be realized in a multi-reactor system.

Step 1: Catalytic H-D Exchange of Propanal

The initial step would involve a heterogeneous catalytic hydrogen-deuterium (H-D) exchange on propanal. A packed-bed reactor containing a suitable catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), would be used. A solution of propanal would be continuously passed through the heated catalyst bed along with a deuterium source, typically deuterium gas (D₂) or deuterated water (D₂O). The precise control of temperature, pressure, and residence time in the flow reactor is crucial for achieving high levels of deuteration at the C1 position while minimizing side reactions.

Step 2: Continuous Reduction of 1,1-Dideuteropropanal

The deuterated propanal stream from the first reactor would then be mixed with a reducing agent in a second flow reactor. A common method for the reduction of aldehydes to alcohols is the use of borohydrides. To adapt this to a continuous flow process, a solution of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), would be introduced via a T-mixer. The reaction mixture would then flow through a residence time unit (e.g., a coiled reactor) to ensure complete conversion to 1,1-dideuteropropan-1-ol.

Step 3: Flow Bromination of 1,1-Dideuteropropan-1-ol

The final step is the conversion of the deuterated alcohol to the target compound, this compound. This can be achieved through a continuous flow bromination reaction. The stream containing 1,1-dideuteropropan-1-ol would be mixed with a brominating agent, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), in a third reactor. The reaction conditions, including temperature and stoichiometry, would be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities.

Table 1: Representative Parameters for Continuous Flow Synthesis of this compound

| Parameter | Step 1: H-D Exchange | Step 2: Reduction | Step 3: Bromination |

| Reactor Type | Packed-Bed Reactor | Coiled Capillary Reactor | Micro-mixer with Residence Time Unit |

| Catalyst/Reagent | Pd/C | Sodium Borodeuteride (NaBD₄) | Hydrobromic Acid (HBr) |

| Deuterium Source | D₂ Gas | NaBD₄ | - |

| Temperature | 50-100 °C | 0-25 °C | 80-120 °C |

| Pressure | 10-50 bar | 1-5 bar | 5-10 bar |

| Residence Time | 5-15 min | 2-10 min | 3-8 min |

| Expected Deuteration | >98% at C1 | - | - |

| Expected Yield | >95% | >98% | >90% |

Post-Synthetic Purification and Enrichment Methods

Following the synthesis, the crude product will contain the desired this compound, along with unreacted starting materials, byproducts, and potentially isotopologues with lower deuterium incorporation. Therefore, robust purification and enrichment methods are essential to obtain the compound at high isotopic and chemical purity.

Purification

Standard purification techniques can be employed to remove chemical impurities.

Fractional Distillation: Given the difference in boiling points between 1-bromopropane (B46711) (approx. 71 °C) and potential impurities like propanol (B110389) (approx. 97 °C) and other byproducts, fractional distillation is an effective initial purification step. This can be performed in a continuous distillation column integrated into the flow synthesis setup.

Preparative Gas Chromatography (Prep-GC): For achieving very high chemical purity, preparative gas chromatography is a powerful technique. The crude product is vaporized and passed through a chromatographic column that separates components based on their volatility and interaction with the stationary phase. The fraction corresponding to 1-bromopropane can be selectively collected.

Enrichment

Enrichment focuses on increasing the isotopic purity of the this compound by separating it from any remaining non-deuterated or partially deuterated species.

Isotopic Distillation: While the boiling point difference between 1-bromopropane and its deuterated isotopologues is very small, specialized distillation techniques under carefully controlled conditions (e.g., using a high-efficiency packed column and precise reflux control) can achieve a degree of isotopic enrichment. The slightly higher volatility of the lighter, non-deuterated species allows for its preferential removal in the distillate, thereby enriching the desired deuterated compound in the reboiler.

Preparative Gas Chromatography for Isotopic Separation: High-resolution gas chromatography can also be used for isotopic enrichment. By using long capillary columns with specific stationary phases, it is possible to achieve separation between isotopologues. The retention times for deuterated compounds can differ slightly from their non-deuterated counterparts, allowing for the collection of a highly enriched fraction of this compound.

Table 2: Comparison of Purification and Enrichment Methods for this compound

| Method | Principle | Target | Advantages | Limitations |

| Fractional Distillation | Difference in boiling points | Chemical Impurities | Scalable, good for bulk removal of major impurities. | Limited ability to separate isotopologues. |

| Preparative Gas Chromatography (Prep-GC) | Differential partitioning between mobile and stationary phases | Chemical Impurities & Isotopic Enrichment | High resolution, can achieve very high purity. | Lower throughput, more suitable for smaller scales. |

| Isotopic Distillation | Slight differences in vapor pressure of isotopologues | Isotopic Enrichment | Potentially scalable for large quantities. | Requires specialized equipment and precise control; separation factor is small. |

The successful production of high-purity this compound relies on a carefully optimized combination of advanced synthesis and purification methodologies. Continuous flow synthesis provides a robust platform for the controlled deuteration and subsequent chemical transformations, while specialized purification and enrichment techniques are crucial for achieving the required isotopic and chemical purity for demanding applications.

Mechanistic Elucidation Via Deuterium Kinetic Isotope Effects Dkies in Reactions Involving 1 Bromopropane 1,1 D2

Theoretical Framework of Kinetic Isotope Effects

A kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH), expressed as KIE = kL/kH. wikipedia.org For deuterium (B1214612) effects, this is given by kH/kD. libretexts.orglibretexts.org The underlying cause of the KIE is the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. princeton.edu A C-D bond is stronger and has a lower ZPE than a C-H bond, meaning more energy is required to break it. libretexts.orglibretexts.org

A primary DKIE is observed when the C-H (or C-D) bond being broken is directly involved in the rate-determining step of the reaction. princeton.educolumbia.edu The magnitude of the primary DKIE is typically in the range of kH/kD = 2–8 at room temperature. libretexts.orgfiveable.me This significant rate difference arises because the ZPE difference between the C-H and C-D bonds in the ground state is largely lost in the transition state as the bond is cleaved. princeton.edu A substantial kH/kD value is therefore strong evidence that the C-H bond is broken in the slowest step of the mechanism. fiveable.me

Table 1: Typical Magnitudes of Primary DKIEs

| Reaction Type | Typical kH/kD Value | Implication |

|---|---|---|

| C-H Bond Cleavage in RDS | 2 - 8 | C-H bond is broken in the rate-determining step. |

Secondary DKIEs occur when the isotopically substituted bond is not broken in the rate-determining step. princeton.eduwikipedia.org These effects are generally much smaller than primary KIEs, with typical values ranging from 0.8 to 1.4. wikipedia.org They are categorized based on the position of the isotope relative to the reaction center.

For a compound like 1-bromopropane-1,1-d2, the deuterium atoms are on the α-carbon. An α-secondary DKIE arises from changes in the hybridization state of this carbon. princeton.edu For instance, in a unimolecular (E1) elimination, the α-carbon changes from sp3 hybridization in the reactant to sp2 hybridization in the carbocation intermediate. This change leads to a "normal" secondary KIE (kH/kD > 1, typically 1.10–1.25), as the out-of-plane bending vibrations are less constricted in the sp2 transition state. wikipedia.orgmsudenver.edu

β-secondary DKIEs, where the isotope is on the adjacent (β) carbon, are often attributed to hyperconjugation, which involves the donation of electron density from a C-H σ-bond into an adjacent empty or partially filled p-orbital. libretexts.orgmsudenver.edu Since a C-H bond is a better electron donor than a C-D bond, a normal KIE (kH/kD > 1) is observed when hyperconjugation is more important in the transition state than in the reactant. msudenver.edu

Classical transition state theory assumes that molecules must possess sufficient energy to pass over a reaction barrier. However, quantum mechanics allows for particles, particularly light ones like hydrogen, to "tunnel" through the barrier. nih.govaip.org This phenomenon is highly mass-dependent and is much more significant for protium (B1232500) (H) than for deuterium (D). nih.gov

The major consequence of tunneling is an inflated primary DKIE, often yielding kH/kD values well above the semi-classical limit of approximately 7–8 at room temperature. wikipedia.orgnih.gov The observation of an unusually large DKIE, along with non-linear Arrhenius plots, is considered strong evidence for the contribution of quantum mechanical tunneling to the reaction mechanism. nih.govnih.gov

Investigation of Unimolecular Elimination Reactions of this compound

Unimolecular elimination (E1) reactions proceed through a multi-step mechanism involving a carbocation intermediate. iitk.ac.inlibretexts.org However, for primary alkyl halides like 1-bromopropane (B46711), the E1 pathway is generally disfavored due to the high instability of the resulting primary carbocation. lumenlearning.comlibretexts.org These substrates typically favor bimolecular elimination (E2) or substitution (SN2) pathways. libretexts.org Nonetheless, analyzing the hypothetical E1 mechanism for this compound provides a clear illustration of how DKIEs can be used to probe reaction intermediates and rate-determining steps.

In a theoretical E1 pathway, the reaction of this compound would proceed in two distinct steps. libretexts.orglibretexts.org

Carbocation Formation: The C-Br bond breaks heterolytically, forming a primary carbocation and a bromide ion. This step is slow and rate-determining. libretexts.orglibretexts.org Since no C-H or C-D bonds are broken in this step, no primary KIE would be observed. However, an α-secondary DKIE would be expected due to the rehybridization of the α-carbon from sp3 to sp2.

Proton Removal: A weak base abstracts a proton from the β-carbon (C-2) to form propene. This step is fast. libretexts.org

Because the deuterium atoms are on the α-carbon (C-1), the elimination product would be HBr, not DBr. The deuterium atoms would remain in the resulting propene molecule (as 1,1-dideuteriopropene).

The primary competing mechanism for a primary alkyl halide is the E2 reaction, which occurs in a single, concerted step. libretexts.orgmgscience.ac.in In this pathway, a strong base removes a proton from the β-carbon at the same time as the bromide leaving group departs from the α-carbon. fiveable.memgscience.ac.in For this compound, the E2 mechanism would also result in the elimination of HBr and would exhibit an α-secondary DKIE.

Table 2: Comparison of E1 and E2 Pathways for this compound

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Steps | Two steps | One concerted step |

| Intermediate | Primary carbocation | None (transition state only) |

| Base Requirement | Weak base (e.g., ROH, H2O) | Strong base (e.g., RO⁻, OH⁻) |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] |

| Expected KIE | α-secondary DKIE (kH/kD > 1) | α-secondary DKIE (kH/kD ≈ 1) |

The rate-determining step in an E1 reaction is the initial, unimolecular ionization to form the carbocation intermediate. iitk.ac.inlibretexts.org The measurement of an α-secondary DKIE for the reaction of this compound would provide evidence for the nature of this transition state. A kH/kD value greater than 1 (e.g., ~1.2) would support a transition state with significant carbocation character, where the α-carbon is progressing towards sp2 hybridization. wikipedia.org

In contrast, for the concerted E2 mechanism, the rate-determining step involves both the base and the alkyl halide. fiveable.me The α-secondary DKIE in an E2 reaction is typically close to unity (kH/kD ≈ 1). wikipedia.org Therefore, the magnitude of the observed α-secondary DKIE could be used to distinguish between the E1 and E2 pathways. A larger value would favor the E1 mechanism, while a value near unity would support the E2 mechanism. Given that primary alkyl halides strongly prefer bimolecular pathways, an experimental result for 1-bromopropane would be expected to show a small secondary KIE consistent with an E2 or SN2 reaction. lumenlearning.comlibretexts.org

Radical and Pericyclic Reactions Involving this compound

Beyond nucleophilic substitutions, DKIEs can elucidate other reaction types.

Radical Reactions: The free-radical bromination of alkanes proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. ucsb.educhegg.com The key propagation step involves the abstraction of a hydrogen atom from the alkane by a bromine radical to form an alkyl radical and HBr. ucsb.edumasterorganicchemistry.com If this compound were subjected to radical conditions that promote abstraction from the C1 position, the rate-determining step would involve the cleavage of a C-D bond. This would result in a large, primary kinetic isotope effect. Because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, it is broken more slowly. libretexts.org Primary DKIEs for C-H bond cleavage are typically significant, with kH/kD values often in the range of 2–8. libretexts.org Observing such a large KIE would provide strong evidence for a mechanism involving C-H(D) bond cleavage in the rate-determining step.

Pericyclic Reactions: Pericyclic reactions are concerted processes that occur through a cyclic transition state and are generally unaffected by solvents or radical initiators. msu.eduunina.itlibretexts.org Saturated haloalkanes like 1-bromopropane are not typical substrates for common pericyclic reactions such as cycloadditions or electrocyclic reactions, which require conjugated π-systems. libretexts.orgox.ac.uk However, if this compound were incorporated into a molecule designed to undergo a pericyclic reaction (e.g., an ene reaction or a sigmatropic rearrangement), a secondary DKIE could be observed. The magnitude and direction of this KIE would depend on any changes in the bonding, hybridization, or steric environment of the C-D₂ group in the cyclic transition state.

Advanced Experimental Techniques for DKIE Measurement

Accurate measurement of kinetic isotope effects requires precise analytical techniques capable of monitoring reaction progress or analyzing isotopic product distributions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reactions in real-time (in situ). iastate.eduselectscience.net For reactions involving this compound, ²H (deuterium) NMR spectroscopy is particularly effective. iastate.edu The reaction is carried out directly in an NMR tube inside the spectrometer, and a series of ²H NMR spectra are recorded over time. nih.gov

The process involves:

Initiating the reaction in the NMR tube.

Acquiring ²H NMR spectra at regular intervals.

Monitoring the decrease in the integrated intensity of the signal corresponding to the reactant (this compound).

Monitoring the increase in the integrated intensity of new signals corresponding to any deuterium-containing products.

By plotting the concentration of the reactant versus time, the rate constant for the deuterated species (kD) can be determined. A parallel experiment using non-deuterated 1-bromopropane, monitored by ¹H NMR, yields kH. The ratio kH/kD gives the kinetic isotope effect. This method provides detailed kinetic data and can help identify transient intermediates. iastate.edunih.gov

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is an exceptionally sensitive method for determining the isotopic composition of reaction products. cdc.govpublisso.de This technique is ideal for competitive experiments where a mixture of 1-bromopropane and this compound is reacted with a sub-stoichiometric amount of a reagent.

The mass spectrum of 1-bromopropane is characterized by a pair of molecular ion peaks of nearly equal intensity at m/z 122 and 124, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.inforesearchgate.netnist.gov For this compound, these molecular ion peaks would be shifted to m/z 124 and 126, respectively. The base peak for 1-bromopropane is often the propyl cation ([C₃H₇]⁺) at m/z 43; for the deuterated analog, a corresponding fragment would be observed at m/z 45 ([C₃H₅D₂]⁺). docbrown.inforesearchgate.net

By using GC-MS to analyze the product mixture, one can separate the deuterated and non-deuterated products and determine their relative quantities by integrating the areas of their respective mass chromatograms. This product ratio is directly related to the kH/kD ratio, providing a precise measure of the kinetic isotope effect.

Computational Chemistry in Understanding 1 Bromopropane 1,1 D2 Reactivity and Isotope Effects

Quantum Chemical Calculations of Potential Energy Surfaces

At the heart of computational reaction chemistry lies the concept of the Potential Energy Surface (PES). A PES is a mathematical landscape that maps the potential energy of a molecular system as a function of its geometric coordinates. wikipedia.orgrsc.org By calculating and analyzing the features of this surface, chemists can identify stable molecules, predict reaction pathways, and characterize the high-energy transition states that connect reactants to products.

Quantum chemical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF), are employed to locate and characterize the critical points on the PES for reactions involving 1-Bromopropane-1,1-D2. researchgate.net For a typical bimolecular elimination (E2) reaction, this involves modeling the interaction of this compound with a base (e.g., hydroxide, OH⁻).

The process begins with geometry optimization to find the lowest energy arrangements of the atoms for the reactants (this compound and the base) and the products (propene, water, and bromide ion). These correspond to minima on the PES. researchgate.net

The most crucial point to locate is the transition state (TS), which represents the highest energy barrier along the minimum energy reaction pathway. libretexts.orglibretexts.org Computationally, a transition state is identified as a first-order saddle point on the PES—a structure that is a minimum in all vibrational degrees of freedom except for one, which corresponds to the motion along the reaction coordinate. libretexts.org For the E2 reaction of this compound, the transition state would feature a partially formed bond between the base and a β-hydrogen, a partially broken C-H (or C-D) bond, a partially formed C=C double bond, and a partially broken C-Br bond. libretexts.orglibretexts.org The anti-periplanar arrangement of the abstracted hydrogen and the leaving bromide group is energetically favored and is a key stereochemical feature of the E2 transition state. msu.edukhanacademy.org

Table 1: Illustrative Geometric Parameters of Stationary Points in the E2 Reaction of this compound with OH⁻

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Cα-Br Bond Length (Å) | ~1.97 | ~2.35 | ∞ (dissociated) |

| Cα-Cβ Bond Length (Å) | ~1.53 | ~1.42 | ~1.34 (C=C) |

| Cβ-H(D) Bond Length (Å) | ~1.10 | ~1.45 | ∞ (transferred) |

| Base-H(D) Bond Length (Å) | ∞ (separated) | ~1.20 | ~0.97 (H₂O) |

| Dihedral Angle H-Cβ-Cα-Br | ~180° | ~180° | N/A |

Note: The data in the table are illustrative, based on typical values for E2 reactions, and represent the expected trends from a quantum chemical calculation.

Once the geometries of the ground states and the transition state are optimized, a vibrational frequency analysis is performed. This calculation determines the normal modes of vibration and their associated frequencies. For a minimum energy structure (reactant or product), all calculated vibrational frequencies will be real numbers. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion over the energy barrier. researchgate.net

A critical outcome of this analysis is the calculation of the Zero-Point Energy (ZPE). ZPE is the residual vibrational energy that a molecule possesses even at a temperature of absolute zero, a direct consequence of the Heisenberg uncertainty principle. wikipedia.orgutdallas.edu It is calculated as the sum of the energies of all vibrational modes, where the energy of each mode is (1/2)hν (h is Planck's constant and ν is the frequency).

The origin of the deuterium (B1214612) kinetic isotope effect lies in the difference in ZPE between the C-H and C-D bonds. libretexts.org Because deuterium is heavier than hydrogen, the vibrational frequency of a C-D bond is lower than that of a C-H bond. wikipedia.org Consequently, the C-D bond has a lower ZPE. This means that more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. pharmacy180.com The difference in activation energy is primarily determined by the difference in ZPE between the reactants and the transition state for the H- and D-substituted molecules. princeton.edu

Table 2: Illustrative Calculated Vibrational Frequencies and Zero-Point Energies (ZPE)

| Vibrational Mode | C-H System (1-Bromopropane) | C-D System (this compound) |

| C-H Stretch Freq. (cm⁻¹) | ~2950 | N/A |

| C-D Stretch Freq. (cm⁻¹) | N/A | ~2150 |

| Reactant ZPE (kcal/mol) | X | X - ΔZPE |

| Transition State ZPE (kcal/mol) | Y | Y - δZPE |

| ΔZPE Activation (Y-X) | ΔE‡H | ΔE‡D |

Note: The data are representative. The key takeaway is that the ZPE for the C-D system is lower in the reactant state. In the E2 transition state, the C-H/C-D bond is partially broken, so the difference in ZPE between the two isotopologues is diminished, leading to a higher activation energy for the deuterated species (ΔE‡D > ΔE‡H).

Theoretical Prediction and Validation of Deuterium Kinetic Isotope Effects

The Deuterium Kinetic Isotope Effect (DKIE) is defined as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). wikipedia.org Theoretical calculations are crucial for predicting this ratio and understanding its magnitude.

Transition State Theory (TST) provides a fundamental framework for calculating reaction rate constants. princeton.edu The rate constant is related to the difference in Gibbs free energy between the transition state and the reactants. The DKIE can be predicted using information from the calculated PES, primarily the vibrational frequencies of the reactants and the transition state for both isotopologues.

However, TST is a semi-classical theory and does not account for quantum tunneling. wikipedia.org Tunneling is a quantum mechanical phenomenon where a particle can pass through an energy barrier even if it does not have sufficient energy to overcome it. For reactions involving the transfer of light particles like hydrogen or deuterium, tunneling can be significant and can lead to much larger DKIE values than predicted by TST alone. Computational models often incorporate tunneling corrections (e.g., Wigner or Eckart corrections) to provide a more accurate prediction of the reaction rate and the resulting DKIE. wikipedia.org

A primary goal of computational studies on isotope effects is to reproduce and explain experimental observations. The calculated DKIE (kH/kD) is compared directly with the value measured in the laboratory. For E2 reactions, primary DKIEs are typically in the range of 3 to 8. pharmacy180.com For instance, the reaction of 2-bromopropane with sodium ethoxide shows a DKIE of 6.7, providing strong evidence that the C-H bond is broken in the rate-determining step. libretexts.orglibretexts.org

Agreement between the calculated and experimental DKIE validates the computational model, including the level of theory, basis set, and the calculated transition state structure. princeton.edunih.gov Discrepancies can point to deficiencies in the model, such as an inaccurate transition state geometry or the importance of dynamic or solvent effects not captured by the static model. By refining the computational approach to match experimental data, a deeper and more reliable understanding of the reaction mechanism is achieved. nih.gov

Table 3: Hypothetical Correlation of Calculated and Experimental DKIE for the E2 Reaction of this compound

| Method | Calculated kH/kD | Experimental kH/kD | Conclusion |

| TST (No Tunneling) | 5.8 | 7.1 ± 0.2 | Underestimates the experimental value, suggesting tunneling is significant. |

| TST with Wigner Tunneling | 7.0 | 7.1 ± 0.2 | Good agreement, suggesting the computational model and the inclusion of a simple tunneling correction accurately describe the reaction. |

Note: This table is illustrative and demonstrates the process of correlating theoretical predictions with experimental results.

Molecular Dynamics Simulations to Explore Reaction Dynamics

While quantum chemical calculations of the PES provide a static picture of a reaction pathway, molecular dynamics (MD) simulations offer a dynamic view, simulating the real-time motion of atoms and molecules. ucl.ac.ukirbbarcelona.org By solving Newton's equations of motion for the system, MD simulations can reveal aspects of a reaction that are not apparent from the PES alone.

For the reaction of this compound, ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces on the atoms at each time step, can be particularly insightful. An AIMD simulation could be used to:

Explore the role of the solvent: MD explicitly includes solvent molecules, allowing for the study of how they interact with the reactants and the transition state, and how they mediate the transfer of the proton/deuteron.

Investigate dynamic effects: TST assumes that once a system crosses the transition state, it proceeds directly to products. MD simulations can test this assumption by identifying instances of "recrossing," where the system crosses the transition state barrier but then returns to the reactant side.

Visualize the reaction trajectory: MD provides an atomic-level "movie" of the reaction, offering a more intuitive understanding of the complex, concerted motions of atoms during the bond-breaking and bond-forming processes. nih.gov

By combining static quantum chemical calculations with dynamic simulations, a comprehensive and highly detailed picture of the reactivity of this compound and the origins of its deuterium kinetic isotope effect can be constructed.

Computational Studies on Isomeric Conformations and Their Reactivity Profiles

Computational chemistry provides a powerful lens through which the subtle yet significant impacts of isotopic substitution on molecular structure and reactivity can be meticulously examined. In the case of this compound, computational methods are instrumental in elucidating the conformational landscape and predicting how deuteration at the C1 position influences its reaction pathways. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.

Isomeric Conformations of this compound

Like its non-deuterated counterpart, this compound exists as a mixture of conformational isomers due to rotation around the C1-C2 single bond. The two primary conformers of interest are the anti (or trans) and gauche forms. In the anti conformation, the bromine atom and the methyl group are positioned at a dihedral angle of approximately 180°, representing the most sterically favorable arrangement. In the gauche conformation, this dihedral angle is approximately 60°.

Computational techniques, such as Density Functional Theory (DFT) and ab initio methods, are employed to calculate the optimized geometries and relative energies of these conformers. These calculations typically reveal that the gauche conformer is slightly more stable than the anti conformer for 1-bromopropane (B46711). This preference is attributed to stabilizing gauche interactions. The substitution of hydrogen with deuterium at the C1 position is not expected to significantly alter the relative energies of these conformers, as the steric and electronic properties remain largely unchanged. However, subtle differences in zero-point vibrational energies (ZPVE) due to the heavier deuterium atoms can be computationally predicted.

Illustrative Conformational Energy Profile

The following table presents hypothetical, yet representative, data from a computational study on the conformational isomers of 1-bromopropane and its deuterated analog. The energies are calculated using a common DFT method (e.g., B3LYP with a 6-311++G(d,p) basis set).

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Relative Energy (kcal/mol) - 1-Bromopropane | Relative Energy (kcal/mol) - this compound |

| Anti | ~180° | 0.55 | 0.54 |

| Gauche | ~60° | 0.00 | 0.00 |

Note: This data is illustrative and intended to represent typical computational findings. The gauche conformer is set as the reference energy (0.00 kcal/mol).

Reactivity Profiles and Kinetic Isotope Effects

The true significance of deuteration at the C1 position becomes evident when studying the reactivity of this compound, particularly in bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions. Computational chemistry is a vital tool for modeling the transition states of these reactions and calculating their activation energies. The comparison of these calculated parameters between the deuterated and non-deuterated species allows for the prediction of kinetic isotope effects (KIEs).

The KIE is the ratio of the reaction rate of the lighter isotopologue (kH) to that of the heavier one (kD). For this compound, the deuteration is at the α-carbon (the carbon bearing the leaving group). This leads to a secondary kinetic isotope effect, as the C-D bonds are not broken in the rate-determining step of an SN2 reaction.

In an SN2 reaction, the hybridization of the α-carbon changes from sp³ in the reactant to sp² in the transition state. This change in hybridization leads to a stiffening of the C-H (or C-D) bending vibrations in the transition state relative to the ground state. Because the C-D bond has a lower zero-point energy, the energy difference between the ground state and the transition state is smaller for the deuterated compound. This typically results in a small inverse secondary kinetic isotope effect (kH/kD < 1), meaning the deuterated compound reacts slightly faster.

For an E2 reaction, the situation is different as a β-hydrogen is abstracted. Deuteration at the C1 position in this compound would not result in a primary KIE for the most common E2 pathway involving abstraction of a proton from C2.

Illustrative Calculated Activation Energies and KIEs for an SN2 Reaction

The table below provides hypothetical computational data for the SN2 reaction of 1-bromopropane and its deuterated isotopologue with a nucleophile (e.g., cyanide).

| Reactant | Calculated Activation Energy (kcal/mol) | Predicted kH/kD |

| 1-Bromopropane | 22.5 | 0.98 |

| This compound | 22.4 |

Note: This data is illustrative. The predicted kH/kD is slightly less than 1, indicating a small inverse secondary kinetic isotope effect.

These computational studies, by providing detailed energetic and structural information about the reactants, transition states, and products, offer a molecular-level understanding of how isotopic substitution influences both the conformational preferences and the reactivity of this compound.

Advanced Spectroscopic Characterization of 1 Bromopropane 1,1 D2 and Its Reaction Products

Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful analytical tool for the direct observation of deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a nuclear spin of 1/2, deuterium has a nuclear spin of 1. wikipedia.org While this results in broader signals and generally lower resolution compared to ¹H NMR, D-NMR is exceptionally useful for verifying the success of deuteration and determining the specific locations of deuterium atoms. wikipedia.org

Quantitative NMR (qNMR) methodologies can be employed to accurately determine the level of deuterium incorporation. nih.gov By comparing the integrated signal intensity in the D-NMR spectrum with that of a known internal standard, the concentration of the deuterated species can be calculated. Furthermore, a combined approach using both ¹H NMR and D-NMR can yield highly accurate measurements of isotopic abundance. nih.gov

For 1-Bromopropane-1,1-D2, the deuterium enrichment at the C-1 position is determined by comparing the integral of the residual C-1 proton signal in the ¹H NMR spectrum with the integrals of other non-deuterated positions (e.g., the C-2 or C-3 protons). A significant reduction or complete absence of the signal corresponding to the C-1 protons, which would typically appear around 3.4 ppm in 1-bromopropane (B46711), indicates high levels of deuteration. docbrown.info The D-NMR spectrum would concurrently show a strong resonance at a similar chemical shift, confirming the presence of deuterium at that position. wikipedia.org

Table 1: Predicted ¹H and ²H NMR Chemical Shifts for this compound Based on typical values for 1-bromopropane.

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CD₂Br | ²H (D) | ~3.4 | Triplet (due to coupling with adjacent -CH₂-) |

| -CH₂- | ¹H | ~1.9 | Multiplet |

| -CH₃ | ¹H | ~1.0 | Triplet |

Note: The multiplicity in D-NMR is often less resolved due to quadrupolar relaxation.

D-NMR is unequivocal for confirming the position of isotopic labels. In the case of this compound, the D-NMR spectrum is expected to exhibit a single primary signal, confirming that deuteration has occurred exclusively at the C-1 position. The chemical shift of this signal would be nearly identical to the proton chemical shift of the -CH₂Br group in unlabeled 1-bromopropane. wikipedia.orgdocbrown.info This direct detection method is invaluable for distinguishing between isomers, such as 1-Bromopropane-2,2-D2 or 1-Bromopropane-3,3,3-D3, which would show deuterium signals at entirely different chemical shifts.

D-NMR simplifies spectral analysis by isolating signals from only the deuterated sites. In reaction monitoring, the appearance of new deuterium signals can help track the formation of deuterated products or intermediates. For impurity identification, D-NMR is highly effective. Non-deuterated starting materials or byproducts will not produce signals in the D-NMR spectrum, allowing for a clear assessment of the isotopic purity of the target compound.

Conversely, ¹H NMR is used to identify non-deuterated impurities. Standard chemical shift tables for common laboratory solvents and reagents are used to assign extraneous peaks. illinois.edusigmaaldrich.comepfl.ch For example, the presence of residual, non-deuterated 1-bromopropane would be immediately apparent from a triplet at ~3.4 ppm in the ¹H NMR spectrum.

High-Resolution Mass Spectrometry for Isotopic Purity and Composition

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and isotopic distribution of a molecule with high accuracy.

In mass spectrometry, molecules are ionized and subsequently break apart into characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint. For bromo-compounds, the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 natural abundance, results in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.infoyoutube.com

For this compound, the molecular weight is increased by two mass units compared to its non-deuterated counterpart. Therefore, the molecular ion (M⁺) peaks are expected at m/z 124 (for C₃H₅D₂⁷⁹Br) and m/z 126 (for C₃H₅D₂⁸¹Br).

The fragmentation pattern also provides structural confirmation. A key fragment in the mass spectrum of 1-bromopropane is the propyl cation ([C₃H₇]⁺) at m/z 43, which often forms the base peak. docbrown.inforesearchgate.net For this compound, the corresponding propyl cation fragment would be [C₃H₅D₂]⁺, with an expected m/z of 45. The observation of this shifted fragment provides strong evidence that the deuterium atoms are located on the propyl chain.

Table 2: Predicted Key Mass-to-Charge (m/z) Ratios for this compound

| Ion | Formula of Ion | Predicted m/z for 1-Bromopropane | Predicted m/z for this compound |

| Molecular Ion (M⁺) | [C₃H₇⁷⁹Br]⁺ | 122 | 124 |

| Molecular Ion (M+2) | [C₃H₇⁸¹Br]⁺ | 124 | 126 |

| Propyl Fragment | [C₃H₇]⁺ | 43 | 45 |

| Fragment from loss of methyl | [C₂H₄Br]⁺ | 107/109 | 107/109 or 109/111* |

*Fragmentation could involve the deuterated or non-deuterated end of the molecule, leading to different possible fragments.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample with extremely high precision. thermofisher.comsmu.ca While conventional HRMS can confirm the number of deuterium atoms, IRMS can determine the precise D/H ratio. vliz.be This is accomplished by converting the sample into simple gases (e.g., H₂ or HD) and measuring the ion ratios corresponding to these gases. smu.ca The results are typically reported in delta (δ) notation relative to an international standard. vliz.be For a synthesized compound like this compound, IRMS provides the ultimate analytical confirmation of the bulk deuterium enrichment level, complementing the positional information provided by D-NMR.

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are highly sensitive to the masses of the constituent atoms and the strength of the chemical bonds connecting them. Consequently, the substitution of hydrogen with deuterium at the C1 position of 1-bromopropane leads to predictable shifts in its vibrational spectrum.

Identification of Isotopic Shifts in Characteristic Vibrational Modes

The primary effect of substituting hydrogen with deuterium is a decrease in the vibrational frequency of the corresponding bond, as dictated by the principles of the harmonic oscillator model. The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating system. Doubling the mass of the hydrogen atom significantly increases the reduced mass of the C-D bond compared to the C-H bond, resulting in a lower vibrational frequency.

This isotopic shift is most pronounced for vibrational modes that involve significant displacement of the deuterium atoms. For this compound, the most affected vibrations are the C-D stretching and bending modes. The C-H stretching vibrations in non-deuterated alkanes typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. youtube.com Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, typically in the range of 2100-2200 cm⁻¹. libretexts.org

Similarly, the C-H bending (scissoring, wagging, twisting, and rocking) modes, which appear in the fingerprint region (below 1500 cm⁻¹) of the spectrum, will also experience a downward shift upon deuteration. These shifts can be used to definitively assign vibrational modes involving the C1 position.

Table 1: Predicted Isotopic Shifts in the Vibrational Spectrum of this compound

| Vibrational Mode | Typical Frequency in 1-Bromopropane (cm⁻¹) | Predicted Frequency in this compound (cm⁻¹) |

| C-H Stretch (C1) | ~2960 | N/A (Replaced by C-D stretch) |

| C-D Stretch (C1) | N/A | ~2150 |

| C-H Bend (C1) | ~1465 | ~1050 |

| C-Br Stretch | ~650 | ~645 |

Note: The predicted frequencies are illustrative and based on theoretical principles of isotopic substitution. Actual values may vary.

Probing Bond Strength and Hybridization Changes in Reaction Progress

The isotopic shifts observed in vibrational spectroscopy can serve as a powerful probe for monitoring chemical reactions involving this compound. As the reaction proceeds, changes in the chemical environment around the C1 carbon, such as alterations in bond strength and hybridization, will be reflected in the positions of the C-D vibrational bands.

For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, the hybridization of the C1 carbon may change from sp³ to sp² in a transition state, and then back to sp³ in the product. These changes in hybridization will alter the force constants of the C-D bonds, leading to shifts in their stretching and bending frequencies. By monitoring the disappearance of reactant peaks and the appearance of product peaks in the IR or Raman spectrum over time, the kinetics of the reaction can be determined. The specific frequencies of the C-D vibrations in the product will provide insight into the new bonding environment at the C1 position.

Multidimensional NMR Techniques (e.g., ¹H-¹³C HMBC/HSQC with Deuterated Analogs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the connectivity and chemical environment of atoms. The substitution of protons with deuterium has a profound effect on the NMR spectra. Deuterium has a nuclear spin of 1, compared to 1/2 for a proton, and a much smaller gyromagnetic ratio. As a result, deuterium is significantly less sensitive in NMR and resonates at a different frequency. In a standard ¹H NMR spectrum, the signals from the deuterons at the C1 position of this compound would be absent.

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for characterizing deuterated compounds.

An HSQC experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. wisc.edu In the case of this compound, the ¹H-¹³C HSQC spectrum would show a cross-peak for the C2 and C3 carbons and their attached protons. However, there would be no cross-peak for the C1 carbon in the ¹H dimension, confirming the absence of protons at this position. The ¹³C chemical shift of C1 would still be observable in the ¹³C dimension of the experiment.

An HMBC experiment, on the other hand, reveals correlations between nuclei that are separated by two or three bonds. wisc.edunih.gov This technique is particularly useful for establishing the connectivity in deuterated molecules. For this compound, the HMBC spectrum would show correlations between the protons on C2 and the carbon at C1, as well as the carbon at C3. This provides unambiguous evidence for the connectivity of the propyl chain and confirms the position of the deuterium labeling.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 1-Bromopropane and Predicted Changes for this compound

| Position | 1-Bromopropane ¹H Chemical Shift (ppm) | This compound ¹H Chemical Shift (ppm) | 1-Bromopropane ¹³C Chemical Shift (ppm) | This compound ¹³C Chemical Shift (ppm) |

| C1 (-CH₂Br) | ~3.4 | Absent | ~35 | ~34.5 (Isotope shift) |

| C2 (-CH₂-) | ~1.9 | ~1.9 | ~26 | ~26 |

| C3 (-CH₃) | ~1.0 | ~1.0 | ~13 | ~13 |

Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions. docbrown.infodocbrown.info The predicted isotope shift for ¹³C is an estimation.

The use of deuterated analogs like this compound in conjunction with multidimensional NMR techniques allows for the precise assignment of proton and carbon signals, which can be challenging in complex molecules. These advanced spectroscopic methods provide a detailed and unambiguous picture of the molecular structure and can be instrumental in studying reaction pathways and mechanisms.

Applications of 1 Bromopropane 1,1 D2 in Modern Organic Synthesis and Chemical Biology Research

Development of New Alkylating Reagents for Advanced Organic Synthesis

As a deuterated alkylating agent, 1-Bromopropane-1,1-D2 provides a direct method for introducing a specifically labeled propyl group into a wide range of molecular architectures. This capability is crucial for synthesizing complex deuterated molecules and for creating building blocks for pharmaceutical and materials science research. enamine.net

Utilization in C-C and C-X Bond Forming Reactions

This compound participates in a variety of nucleophilic substitution reactions, analogous to its non-deuterated counterpart. The presence of the deuterium (B1214612) atoms on the alpha-carbon does not significantly alter its reactivity as an electrophile, allowing it to function as a reliable (1,1-dideuteriopropyl)ating agent. This enables the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, thereby introducing the isotopic label at a precise location.

In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group. pearson.com This process is fundamental to constructing larger molecules. For instance, reaction with cyanide (CN⁻) or acetylide (RC≡C⁻) anions leads to the formation of C-C bonds, extending the carbon chain. bartleby.com Similarly, reactions with heteroatom nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and amides (R₂N⁻) result in the formation of ethers, thioethers, and amines, respectively, each bearing the deuterated propyl moiety. pearson.combartleby.com

The following table summarizes representative bond-forming reactions using this compound:

| Nucleophile | Reagent Example | Bond Formed | Product Class |

|---|---|---|---|

| Cyanide (⁻CN) | Sodium Cyanide (NaCN) | C-C | Deuterated Nitrile |

| Acetylide (⁻C≡CH) | Sodium Acetylide (NaC≡CH) | C-C | Deuterated Alkyne |

| Thiolate (⁻SH) | Sodium Hydrosulfide (NaSH) | C-S | Deuterated Thiol |

| Amide (⁻NH₂) | Sodium Amide (NaNH₂) | C-N | Deuterated Amine |

| Iodide (⁻I) | Sodium Iodide (NaI) | C-I | Deuterated Iodoalkane |

Synthesis of Complex Deuterated Organic Molecules as Building Blocks

The development of new pharmaceuticals and advanced materials often relies on the availability of specialized, isotopically labeled building blocks. nih.govresearchgate.net this compound serves this purpose by acting as a foundational reagent for constructing more elaborate deuterated structures. The introduction of deuterium at specific sites in a drug candidate can favorably alter its metabolic profile, a strategy known as the "deuterium effect." enamine.net This can lead to a longer biological half-life, reduced toxic metabolites, and lower required dosages. enamine.net

By incorporating this compound into a multi-step synthesis, chemists can ensure that the deuterium label is retained in the final complex molecule. This precision is essential for creating deuterated analogues of known drugs for pharmacokinetic studies or for developing new chemical entities with improved therapeutic properties. enamine.netnih.gov The synthesis of these well-defined deuterated building blocks is a key strategy for tightly controlling the isotopic purity and distribution in potential drug candidates. researchgate.net

Tracer Studies for Elucidating Biosynthetic Pathways and Metabolic Transformations (Academic Context)

Isotopically labeled compounds are indispensable tools for tracing the journey of molecules through complex biological systems. nih.govmdpi.com In an academic research context, this compound can be used as a tracer to investigate the metabolic fate of 1-bromopropane (B46711) and related compounds. When introduced into a biological system, such as in studies with rats and mice, the molecule undergoes various metabolic transformations. nih.govnih.gov

The primary metabolic pathways for 1-bromopropane involve oxidation mediated by cytochrome P450 enzymes and conjugation with glutathione. nih.govresearchgate.netnih.gov By using this compound, researchers can track the deuterated propyl group through these pathways. The resulting metabolites can be isolated and analyzed by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine where the deuterium atoms reside. nih.gov

This information provides critical insights into the metabolic mechanism. For instance, if a metabolic step involves the cleavage of a C-H bond at the C-1 position, the use of this compound will exhibit a kinetic isotope effect (KIE). The stronger C-D bond is broken more slowly than a C-H bond, which would slow down the rate of that specific metabolic reaction. Observing such an effect confirms that C-H bond breaking at the C-1 position is a rate-determining step in the transformation, providing powerful evidence for a proposed metabolic pathway. nih.gov

Investigating Reaction Pathways in Organometallic Chemistry and Catalysis

In organometallic chemistry, alkyl halides are common substrates for fundamental reactions such as oxidative addition, which is a key step in many catalytic cycles. iitd.ac.inlibretexts.org this compound serves as a valuable mechanistic probe for studying these reactions. The deuterium labels act as spectroscopic markers that can be tracked throughout a reaction sequence.

For example, in an oxidative addition reaction, a low-valent metal complex reacts with the alkyl halide to form a new, higher-valent metal complex with new metal-carbon and metal-bromine bonds. iitd.ac.inyoutube.com The stereochemical course of this addition is crucial for understanding the reaction mechanism. By reacting a metal complex with this compound, the stereochemistry and position of the deuterated propyl group in the resulting organometallic product can be determined. This can help elucidate whether the reaction proceeds through mechanisms like an Sₙ2 pathway, which would result in an inversion of stereochemistry at the carbon center. uvic.ca The deuterium atoms allow for a clear distinction of the atoms at the reacting carbon, making it possible to follow their spatial arrangement during the transformation.

Deuterated Standards in Quantitative Analytical Method Development

One of the most significant applications of this compound is its use as an internal standard for the quantitative analysis of 1-bromopropane, particularly in complex biological or environmental samples. clearsynth.comwisdomlib.org Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique that relies on the use of stable isotope-labeled internal standards. aptochem.comnih.gov

In this method, a known amount of the deuterated standard (this compound) is added to a sample containing the non-deuterated analyte (1-bromopropane) before sample preparation and analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). lcms.czpublisso.de Because the deuterated standard is chemically identical to the analyte, it behaves the same way during extraction, cleanup, and chromatographic separation, effectively compensating for any sample loss or variability during these steps. aptochem.com

However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference (in this case, 2 mass units). researchgate.net By measuring the ratio of the signal from the analyte to the signal from the known amount of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision. clearsynth.comnih.gov This method corrects for matrix effects and variations in instrument response, which are common challenges in quantitative analysis. wisdomlib.orglcms.cz

The following table highlights the advantages of using this compound as an internal standard:

| Advantage | Description |

|---|---|

| Improved Accuracy & Precision | Corrects for variability in sample preparation, injection volume, and instrument response, leading to more reliable quantitative results. nih.gov |

| Compensation for Matrix Effects | The standard and analyte experience the same signal suppression or enhancement from other components in the sample matrix, allowing for accurate correction. clearsynth.comwisdomlib.org |

| Correction for Analyte Loss | As the standard is added at the beginning, it accounts for any loss of the target analyte during extraction and cleanup procedures. aptochem.com |

| Co-elution with Analyte | The deuterated standard has nearly identical chromatographic retention time to the analyte, ensuring that both are measured under the same conditions. aptochem.com |

Future Directions and Emerging Research Avenues for 1 Bromopropane 1,1 D2

The strategic incorporation of deuterium (B1214612) into organic molecules represents a significant advancement in medicinal chemistry and materials science. The compound 1-Bromopropane-1,1-D2, with its specific isotopic labeling at the C-1 position, is poised to become a valuable tool in these fields. Future research is focused on leveraging its unique properties through advanced synthetic and predictive technologies, exploring its reactivity, and developing sustainable manufacturing processes.

Q & A

Basic Research Questions

Q. How is 1-Bromopropane-1,1-D₂ synthesized and characterized in academic research?

- Methodological Answer : Synthesis typically involves isotopic labeling via deuterium exchange. For example, 1-Bromopropane-1,1-D₂ can be synthesized by treating 1-bromopropane with deuterated reagents like NaOD in CD₃OD, followed by neutralization with DCl . Characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the C1 position, alongside mass spectrometry (MS) for molecular weight validation. Purity is assessed via gas chromatography (GC) coupled with flame ionization detection (FID) or electron impact MS .

Q. What safety protocols are essential for handling 1-Bromopropane-1,1-D₂ in laboratory settings?

- Methodological Answer : Researchers must adhere to NIOSH and EPA guidelines for volatile organic compounds. Key practices include:

- Use of fume hoods and personal protective equipment (PPE: gloves, goggles, respirators) to minimize inhalation and dermal exposure .

- Storage in flame-resistant cabinets (flash point: 22°C) away from oxidizers .

- Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) and medical intervention for acute exposure symptoms (e.g., dizziness, respiratory irritation) .

Q. Which analytical methods are recommended for assessing isotopic purity and stability of 1-Bromopropane-1,1-D₂?

- Methodological Answer : Isotopic purity is quantified using high-resolution mass spectrometry (HRMS) to distinguish between deuterated and non-deuterated species. Stability studies involve accelerated degradation tests under varying temperatures and humidity, analyzed via GC-MS to monitor deuterium retention. Nuclear Overhauser effect (NOE) NMR experiments can detect isotopic scrambling .

Advanced Research Questions

Q. How does deuterium substitution at the C1 position influence reaction mechanisms in organometallic catalysis?

- Methodological Answer : Deuterium isotopic effects (KIEs) alter reaction kinetics and transition states. For instance, in SN2 reactions, the heavier mass of deuterium reduces vibrational frequencies, leading to lower rate constants compared to protiated analogs. Researchers use kinetic isotope effect (KIE) studies, coupled with density functional theory (DFT) simulations, to map energy barriers and validate mechanistic pathways .

Q. What challenges arise in computational modeling of 1-Bromopropane-1,1-D₂’s vibrational spectra and how are they addressed?

- Methodological Answer : Challenges include accurately modeling deuterium’s nuclear quantum effects (NQEs) and anharmonicity. Researchers employ path-integral molecular dynamics (PIMD) combined with vibrational self-consistent field (VSCF) methods to account for NQEs. Experimental validation via Raman spectroscopy or inelastic neutron scattering ensures computational accuracy .

Q. How can experimental design resolve contradictions in toxicity data for 1-Bromopropane-1,1-D₂ across in vitro and in vivo studies?

- Methodological Answer : Contradictions often stem from differences in exposure routes (inhalation vs. dermal) or metabolic pathways. A tiered approach is recommended:

- Step 1 : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict systemic exposure .

- Step 2 : Validate with interspecies in vivo studies using deuterium tracing to track metabolite distribution (e.g., urinary S-propylcysteine as a biomarker) .

- Step 3 : Compare with in vitro hepatocyte assays under controlled oxygen tension to mimic tissue-specific metabolism .

Data-Driven Research Considerations

Q. What strategies optimize isotopic labeling efficiency in large-scale synthesis of 1-Bromopropane-1,1-D₂?

- Methodological Answer : Efficiency is maximized by:

- Using excess deuterated reagents (e.g., D₂O or NaOD) in aprotic solvents (e.g., THF) to minimize proton exchange .

- Employing continuous-flow reactors to enhance mixing and reduce side reactions .

- Monitoring reaction progress via inline IR spectroscopy to detect completion of deuterium incorporation .

Q. How do steric and electronic effects of deuterium impact 1-Bromopropane-1,1-D₂’s reactivity in radical-initiated polymerizations?

- Methodological Answer : Deuterium’s lower zero-point energy stabilizes transition states in radical chain propagation. Researchers use electron paramagnetic resonance (EPR) spectroscopy to measure radical lifetimes and gel permeation chromatography (GPC) to compare polymer molecular weights between deuterated and non-deuterated initiators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.